pKa Modulation: Impact of Fluorination on Amine Basicity
The fluorine atom on the oxetane core of (3-Fluoro-oxetan-3-ylmethyl)methylamine exerts a strong electron-withdrawing inductive effect, dramatically lowering the basicity (pKa) of its amine group. In a systematic study of 3,3-disubstituted oxetanes, replacing a gem-dimethyl group with a single fluorine atom was shown to decrease the pKa value by up to three units [1].
| Evidence Dimension | Amine Basicity (pKa) |
|---|---|
| Target Compound Data | pKa decreased by up to 3 units relative to gem-dimethyl analog |
| Comparator Or Baseline | Corresponding 3,3-disubstituted oxetane containing a gem-dimethyl group |
| Quantified Difference | ΔpKa ≤ -3 units |
| Conditions | Systematic study of 3,3-disubstituted oxetanes as building blocks [1] |
Why This Matters
A 3-unit pKa reduction fundamentally alters the compound's ionization state at physiological pH, directly impacting solubility, passive permeability, and off-target binding—making it a non-substitutable choice for lead optimization.
- [1] Litskan, E. V., et al. (2025). Fine-Tuning of Physicochemical Properties of 3,3-Disubstituted Oxetanes Introducing Fluorine Atom(s) on the Building Blocks Level. Chemistry - A European Journal, e202500940. View Source
